molecular formula C12H8F3NOS B1400001 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone CAS No. 1487901-79-0

1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone

Cat. No.: B1400001
CAS No.: 1487901-79-0
M. Wt: 271.26 g/mol
InChI Key: WLAXSOYHIZOKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Biochemical Analysis

Biochemical Properties

1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring, on the other hand, is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation .

The compound has been shown to interact with enzymes such as nitric oxide synthase, where it acts as an inhibitor . Additionally, it has been observed to bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli .

In studies involving cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects are likely mediated by the compound’s ability to interfere with critical cellular pathways and processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, its interaction with nitric oxide synthase results in enzyme inhibition, which can have downstream effects on nitric oxide production and related cellular processes .

Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins . This can lead to changes in the expression levels of various genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity .

Prolonged exposure to this compound can lead to degradation and potential loss of efficacy . This highlights the importance of optimizing experimental conditions to maintain the compound’s stability and maximize its biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . This underscores the importance of determining the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as oxidation and conjugation, leading to the formation of metabolites that can exert their own biological effects .

These metabolic pathways can influence the compound’s overall efficacy and safety profile, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in specific cellular compartments .

Once inside the cells, this compound can interact with intracellular targets, influencing its localization and activity . The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics, determining its therapeutic potential and safety profile .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles .

In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular behavior . In the cytoplasm, the compound can affect signaling pathways and metabolic processes, contributing to its overall biological activity .

Preparation Methods

The synthesis of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylbenzaldehyde and thioamide.

    Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the thioamide and an α-haloketone.

    Final Product Formation:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.

Scientific Research Applications

1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as increased stability and reactivity.

Comparison with Similar Compounds

1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can be compared with other similar compounds, such as:

    1-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and biological activity.

    1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-methanol:

    1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-propane: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXSOYHIZOKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Reactant of Route 3
Reactant of Route 3
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Reactant of Route 5
Reactant of Route 5
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone
Reactant of Route 6
Reactant of Route 6
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.